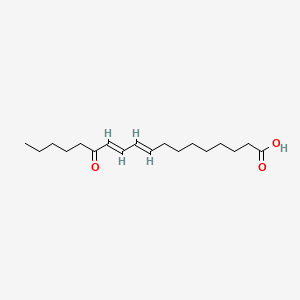

13-OxoODE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It stimulates cell proliferation when instilled intrarectally in rats . This compound has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .

Synthesis Analysis

This compound is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . A study on dairy cows suggests that lipolysis modulates the biosynthesis of inflammatory lipid mediators derived from linoleic acid .Molecular Structure Analysis

The molecular formula of this compound is C18H30O3 . Its average mass is 294.429 Da and its monoisotopic mass is 294.219482 Da .Chemical Reactions Analysis

This compound is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .Physical and Chemical Properties Analysis

The molecular formula of this compound is C18H30O3 . Its average mass is 294.429 Da and its monoisotopic mass is 294.219482 Da .Wissenschaftliche Forschungsanwendungen

Lipid Metabolism and Inflammation in Dairy Cows

13-OxoODE, as a product of oxidized linoleic acid metabolites (OXLAM), plays a role in modulating lipid metabolism and inflammation in adipose tissue. A study on periparturient dairy cows showed that this compound, along with other OXLAMs, can facilitate inflammation resolution and promote lipogenesis. This study provided insights into how hormone-sensitive lipase activity influences OXLAM biosynthesis, revealing its role in adipose tissue inflammation and lipolytic responses in dairy cows (Contreras et al., 2019).

Lipid Oxidation Products in Nonalcoholic Steatohepatitis

In the context of nonalcoholic steatohepatitis (NASH), this compound is involved as an oxidized lipid product of linoleic acid. Research indicates that drugs like Pentoxifylline can decrease levels of this compound, which are linked to the histological severity of nonalcoholic fatty liver disease. This highlights the role of this compound in the pathogenesis and progression of NASH and suggests its potential as a biomarker for disease severity (Zein et al., 2012).

Measurement and Identification in Biological Samples

Advancements in mass spectrometry techniques have enabled the accurate measurement and identification of this compound in biological samples, such as rat plasma. This is crucial for understanding its role in various pathological conditions. The study by Yuan et al. (2013) demonstrates a method for quantifying this compound, which can provide insights into disease pathogenesis linked to linoleic acid metabolites (Yuan et al., 2013).

Oxidized Linoleic Acid Metabolites in Human Disease

The role of this compound extends to human diseases, such as Alzheimer's dementia and non-alcoholic steatohepatitis, where elevated plasma levels of OXLAMs, including this compound, have been observed. These findings suggest that dietary modulation might influence the synthesis and accumulation of this compound, potentially impacting the course of these diseases (Ramsden et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

13-OxoODE, as a key metabolite, substantially contributes to radioprotection . It has the potential to provide detailed pathway profiling in tissues and biofluids where the disruption of bioactive oxylipins may be involved in disease states . This could offer effective biological targets for treating radiation-induced adverse effects .

Eigenschaften

CAS-Nummer |

31385-09-8 |

|---|---|

Molekularformel |

C18H30O3 |

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

13-oxooctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) |

InChI-Schlüssel |

JHXAZBBVQSRKJR-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O |

SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |

Synonyme |

13-keto-9,11,-octadecadienoic acid 13-KODDA 13-oxo-9,11-octadecadienoic acid 13-OXO-ODE 13-oxooctadecadienoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)

![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)

![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)